molecular formula C20H20N4O2S B10881833 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B10881833
M. Wt: 380.5 g/mol
InChI Key: PYQDFQWRJJOOLZ-UHFFFAOYSA-N
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Description

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfanyl group, and a phenylpropanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as β-ketoesters and guanidine derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine intermediate with thiol-containing reagents under controlled conditions.

    Attachment of the Phenylpropanamide Moiety: The final step involves coupling the sulfanyl-pyrimidine intermediate with a phenylpropanamide derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanamide: Shares the phenylpropanamide moiety but lacks the pyrimidine and sulfanyl groups.

    N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide: Contains a similar phenylpropanamide structure but differs in the substituents on the aromatic ring.

Uniqueness

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a phenylpropanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)24-17(21)12-18(25)23-20(24)27-14(2)19(26)22-15-8-4-3-5-9-15/h3-12,14H,21H2,1-2H3,(H,22,26)

InChI Key

PYQDFQWRJJOOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SC(C)C(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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